N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Overview
Description
N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with 2-oxo-2-(pyrrolidin-1-yl)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
- 5-amino-N-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)benzene-1-sulfonamide
- 1-Methyl-2-pyrrolidinone
- 2-methoxy-4-(prop-2-en-1-yl)phenol
Comparison: N-(2-METHOXYPHENYL)-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-9-11-17(12-10-16)27(24,25)22(15-20(23)21-13-5-6-14-21)18-7-3-4-8-19(18)26-2/h3-4,7-12H,5-6,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTSIKZAEZGZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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